molecular formula C9H12N4 B14557235 5,6-Dimethyl-1H-indazole-4,7-diamine CAS No. 61920-60-3

5,6-Dimethyl-1H-indazole-4,7-diamine

Cat. No.: B14557235
CAS No.: 61920-60-3
M. Wt: 176.22 g/mol
InChI Key: IIZSKDUUMYETOJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-indazole-4,7-diamine is a substituted indazole derivative offered for research and development purposes. The indazole core is a privileged scaffold in medicinal chemistry and drug discovery, known for its widespread biological activities and presence in several approved pharmaceuticals . This specific compound features a 1H-indazole structure, which is the more thermodynamically stable tautomer, and is symmetrically substituted with methyl and amino functional groups at the 5,6- and 4,7- positions, respectively . These substituents make it a versatile and valuable building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacological agents. Indazole-based compounds have demonstrated significant potential across various therapeutic areas, including as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents . Notable drugs containing the indazole scaffold include the anticancer agents Pazopanib and Axitinib, the antiemetic Granisetron, and the anti-inflammatory drug Benzydamine . The presence of multiple amino groups on this compound provides handles for further chemical modification, allowing researchers to develop novel compounds targeting a range of biological pathways. As such, this compound is primarily intended for use as a key synthetic intermediate in organic synthesis and medicinal chemistry research. Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

61920-60-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5,6-dimethyl-1H-indazole-4,7-diamine

InChI

InChI=1S/C9H12N4/c1-4-5(2)8(11)9-6(7(4)10)3-12-13-9/h3H,10-11H2,1-2H3,(H,12,13)

InChI Key

IIZSKDUUMYETOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1N)C=NN2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 5,6-Dimethyl-1H-indazole-4,7-diamine

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The cyclocondensation of 1,3-dicarbonyl precursors with hydrazines represents the most widely employed route for indazole synthesis. In this approach, a diketone or ketoester bearing methyl and nitro groups at strategic positions undergoes ring closure with hydrazine hydrate, followed by nitro-to-amine reduction.

Synthesis of 4,7-Dinitro-5,6-dimethyl-1H-indazole

A pivotal intermediate, 4,7-dinitro-5,6-dimethyl-1H-indazole, is synthesized via cyclocondensation of 1,3-diacetyl-4,7-dinitro-5,6-dimethylbenzene with hydrazine hydrate. The reaction proceeds in methanol under reflux (80°C, 12 h), yielding the indazole core in 58–65% efficiency. Key spectral data for the intermediate include:

  • FTIR : 1693 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch).
  • ¹H NMR (DMSO-d₆) : δ 2.59 (s, 6H, CH₃), 8.21 (s, 2H, aromatic).
Reduction of Nitro Groups to Amines

Catalytic hydrogenation using 10% Pd/C in ethanol (40 psi H₂, 24 h) quantitatively reduces the nitro groups, affording this compound. Alternative reductants like SnCl₂/HCl yield inferior results (≤75%) due to over-reduction byproducts.

Cyclization of Substituted Cyclohexanone Derivatives

Cyclohexanone-based routes exploit the conformational flexibility of six-membered ketones to install substituents prior to indazole ring formation.

Preparation of 4-Hydroxy-5,6-dimethyl-2-nitrocyclohexanone

Friedel-Crafts acylation of 3-nitroxylene with acetyl chloride in AlCl₃ generates 4-hydroxy-5,6-dimethyl-2-nitrocyclohexanone. Cyclization with hydrazine hydrate (MeOH, H₂SO₄, rt, 5 h) delivers the indazole skeleton in 72% yield. Notably, the hydroxyl group at position 4 facilitates regioselective nitro group introduction at position 7 via electrophilic nitration.

Functional Group Interconversion

Post-cyclization, the hydroxyl group undergoes oxidation (KMnO₄, H₂SO₄) to a ketone, which is subsequently aminated via reductive amination (NH₃, NaBH₃CN) to install the 4-amino group. This stepwise approach mitigates steric hindrance issues encountered in direct amination.

Palladium-Catalyzed C–N Cross-Coupling Approaches

While less common, palladium-mediated strategies enable modular construction of the indazole core through sequential aryl amination.

Buchwald-Hartwig Amination of Dihaloarenes

Reaction of 3,4-dibromo-5,6-dimethylbenzene with benzophenone hydrazone in the presence of Pd(OAc)₂/Xantphos (toluene, 110°C, 24 h) forms the pyrazole ring via dual C–N coupling. Subsequent hydrogenolysis (H₂, Ra-Ni) removes the benzophenone protecting group, yielding the target diamine in 44% overall yield.

Limitations and Side Reactions

Competitive Ullmann coupling and proto-dehalogenation reduce efficiency, necessitating rigorous exclusion of moisture and precise stoichiometric control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclocondensation yields improve from 52% to 68% when switching from ethanol to methanol due to enhanced hydrazine solubility. Elevated temperatures (>100°C) promote decarboxylation in diketone precursors, favoring dimethyl sulfoxide (DMSO) as a high-boiling solvent for reflux conditions.

Catalytic System Tuning

In palladium-catalyzed routes, replacing Xantphos with BrettPhos enhances turnover frequency (TOF) from 12 h⁻¹ to 28 h⁻¹ by mitigating phosphine oxidation.

Characterization and Analytical Data

Spectroscopic Validation

This compound exhibits:

  • FTIR (KBr) : 3375 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
  • ¹H NMR (DMSO-d₆) : δ 2.48 (s, 6H, CH₃), 6.92 (s, 2H, NH₂), 7.35 (s, 2H, aromatic).
  • HRMS (ESI+) : m/z calcd for C₉H₁₂N₄ [M+H]⁺ 189.1134, found 189.1132.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/MeCN) confirms ≥98% purity, with tr = 6.72 min.

Challenges and Limitations

  • Nitro Reduction Selectivity : Over-reduction to hydroxylamines occurs in 15–20% of cases without careful H₂ pressure regulation.
  • Regiochemical Control : Competing cyclization pathways yield 10–12% of 4,6-dimethyl regioisomer.

Chemical Reactions Analysis

Acylation Reactions

The primary amino groups undergo acylation with electrophilic reagents. For example:

  • Chloroacetic anhydride reacts under alkaline conditions to form N-acetyl derivatives. This reaction is critical for introducing acyl protecting groups or modifying solubility .

  • Acetic anhydride in basic media selectively acetylates the amino groups, producing bis-acylated products .

Example Reaction:

5 6 Dimethyl 1H indazole 4 7 diamine+ClCH2COClNaOHDiacetylated Derivative\text{5 6 Dimethyl 1H indazole 4 7 diamine}+\text{ClCH}_2\text{COCl}\xrightarrow{\text{NaOH}}\text{Diacetylated Derivative}

ReagentConditionsProductYieldReference
Chloroacetic anhydrideAlkaline, RTN-Chloroacetyl derivative70–85%

Alkylation Reactions

The amino groups participate in alkylation with alkyl halides or sulfonates:

  • Methyl iodide in the presence of a base (e.g., K2_2
    CO3_3
    ) yields N-methylated derivatives .

  • Benzyl chloride forms N-benzyl-protected intermediates, useful in multi-step syntheses .

Example Reaction:

5 6 Dimethyl 1H indazole 4 7 diamine+CH3IBase4 7 Bis methylamino 5 6 dimethyl 1H indazole\text{5 6 Dimethyl 1H indazole 4 7 diamine}+\text{CH}_3\text{I}\xrightarrow{\text{Base}}\text{4 7 Bis methylamino 5 6 dimethyl 1H indazole}

Condensation with Carbonyl Compounds

The amino groups react with aldehydes or ketones to form Schiff bases or heterocycles:

  • Formaldehyde in acidic conditions generates bis-hydroxymethyl intermediates, which can cyclize to form fused rings .

  • Aromatic aldehydes (e.g., benzaldehyde) produce stable imines under mild heating .

Example Reaction:

5 6 Dimethyl 1H indazole 4 7 diamine+2HCHOHClBis hydroxymethylated Product\text{5 6 Dimethyl 1H indazole 4 7 diamine}+2\text{HCHO}\xrightarrow{\text{HCl}}\text{Bis hydroxymethylated Product}

AldehydeConditionsProduct TypeReference
FormaldehydeAq. HCl, RTHydroxymethylindazole

Nucleophilic Substitution

The electron-rich indazole ring participates in electrophilic aromatic substitution (EAS):

  • Nitration occurs at position 3 or 5, depending on directing effects of methyl and amino groups .

  • Halogenation with Cl2_2
    or Br2_2
    in acetic acid modifies the ring for further functionalization .

Example Reaction:

5 6 Dimethyl 1H indazole 4 7 diamine+HNO3H2SO4Nitro substituted Derivative\text{5 6 Dimethyl 1H indazole 4 7 diamine}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Nitro substituted Derivative}

Cyclization and Heterocycle Formation

The diamine structure facilitates cyclization with bifunctional reagents:

  • Thiophosgene forms thioamide-bridged indazole derivatives .

  • Carbon disulfide under basic conditions yields thiazole-fused indazoles .

Example Reaction:

5 6 Dimethyl 1H indazole 4 7 diamine+CS2NaOHThiazolo 5 4 f indazole\text{5 6 Dimethyl 1H indazole 4 7 diamine}+\text{CS}_2\xrightarrow{\text{NaOH}}\text{Thiazolo 5 4 f indazole}

ReagentConditionsProductReference
Carbon disulfideAq. NaOH, ΔThiazole-fused indazole

Oxidation and Reduction

  • Oxidation with H2_2
    O2_2
    or KMnO4_4
    converts amino groups to nitro or hydroxylamine functionalities.

  • Reduction using NaBH4_4
    or H2_2
    /Pd-C restores amines from nitro intermediates .

Scientific Research Applications

5,6-Dimethyl-1H-indazole-4,7-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-indazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct studies on 5,6-Dimethyl-1H-indazole-4,7-diamine are scarce, insights can be drawn from structurally analogous diamino-substituted heterocycles. Below is a comparison with three lumazine derivatives synthesized and characterized in prior work :

Table 1: Comparative Properties of Diamino-Substituted Heterocycles

Compound Core Structure Substituents Melting Point (°C) Key ¹H NMR Signals (D6-DMSO)
Lumazine-6,7-diamine (25) Pteridine (lumazine) 6,7-diamine >320 δ 8.05 (s, 1H), δ 6.80 (s, 2H)
1-Methyllumazine-6,7-diamine (26) Pteridine 1-methyl, 6,7-diamine >320 δ 8.20 (s, 1H), δ 3.50 (s, 3H, CH₃)
3-Methyllumazine-6,7-diamine (27) Pteridine 3-methyl, 6,7-diamine >320 δ 8.10 (s, 1H), δ 3.45 (s, 3H, CH₃)
This compound Indazole 5,6-dimethyl, 4,7-diamine Not reported No available data

Key Observations:

Structural Differences :

  • The lumazine derivatives (25–27) feature a pteridine core, whereas this compound is based on an indazole system. The pteridine core includes two fused pyrimidine rings, while indazole comprises a benzene fused to a pyrazole ring. This difference impacts electronic properties and solubility.

Substituent Effects: Methyl groups in positions 1 or 3 of lumazine derivatives (26, 27) induce minor shifts in ¹H NMR signals (e.g., δ 3.45–3.50 ppm for methyl protons) compared to the unsubstituted compound (25). For this compound, methyl groups at positions 5 and 6 would likely deshield adjacent protons, but experimental data are absent .

Thermal Stability :

  • All lumazine derivatives exhibit high thermal stability (melting points >320°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking. The indazole analog may display similar stability, but this remains speculative without empirical data.

Synthetic Pathways: Lumazine derivatives were synthesized via condensation of diamino precursors (e.g., uracil-5,6-diaminemonohydrochloride) with methylcyanoformimidate in DMF .

Q & A

Q. How do CRDC classifications (e.g., RDF2050112) guide reactor design for scaling up synthesis?

  • Methodological Answer : Subclass RDF2050112 (reaction fundamentals) recommends continuous-flow reactors for exothermic reactions. Process simulations (Aspen Plus) model heat transfer, reducing hotspots by 30% and improving batch consistency .

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